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Abstract

This technical guide provides a comprehensive overview of the known physicochemical
characteristics of 1,4-Difluoro-5,8-dihydroxyanthraquinone. Due to the limited availability of
direct experimental data for this specific compound, this guide also incorporates information
from closely related anthraquinone analogs to offer valuable insights for researchers. The
document includes a summary of available quantitative data, general experimental protocols
for characterization, and a discussion of the potential biological significance of fluorinated
anthraquinones.

Introduction

1,4-Difluoro-5,8-dihydroxyanthraquinone is a fluorinated derivative of the anthraquinone
core, a class of compounds that has garnered significant interest in medicinal chemistry due to
their diverse biological activities, including anticancer and antimicrobial properties. The
introduction of fluorine atoms into the anthraquinone scaffold can significantly alter its electronic
properties, lipophilicity, and metabolic stability, potentially leading to enhanced therapeutic
efficacy and novel mechanisms of action. This guide aims to consolidate the available
physicochemical data for 1,4-Difluoro-5,8-dihydroxyanthraquinone and provide a
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foundational resource for its further investigation and application in drug discovery and
development.

Physicochemical Properties

Quantitative data for 1,4-Difluoro-5,8-dihydroxyanthraquinone is sparse in publicly available
literature. The following tables summarize the available information. For context, properties of
the parent compound, 1,4-dihydroxyanthraquinone, are also provided where available.

Table 1: General Physicochemical Data for 1,4-Difluoro-5,8-dihydroxyanthraquinone

Property Value Reference
CAS Number 131401-54-2 N/A
Molecular Formula C14H6F204 [1]
Molecular Weight 276.19 g/mol [1]
Appearance Dark purple solid [cite: ]

502.8 °C at 760 mmHg

Boiling Point (Predicted) N/A
Density 1.68 g/cm3 (Predicted) N/A
Flash Point 258.0 °C (Predicted) N/A
Melting Point Not available N/A
Solubility Soluble in chloroform N/A

Table 2: Comparative Physicochemical Data of 1,4-dihydroxyanthraquinone (Parent
Compound)
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Property Value

CAS Number 81-64-1

Molecular Formula C14HsOa

Molecular Weight 240.21 g/mol [2][3]

Appearance Orange or red-brown crystalline powder
Melting Point 195-200 °C

Boiling Point 450 °C

Solubilit Slightly soluble in water; Soluble in ethanol,
olubili
Y ether, benzene, and acetic acid.

Experimental Protocols

Specific experimental protocols for the characterization of 1,4-Difluoro-5,8-
dihydroxyanthraquinone are not detailed in the literature. However, standard analytical
techniques for the characterization of organic compounds, particularly other anthraquinone
derivatives, can be applied.

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small, powdered sample is packed
into a capillary tube and heated at a controlled rate. The temperature range over which the
sample melts is recorded.

Spectroscopic Analysis
» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR, 3C NMR, and *°F NMR spectra should be acquired to confirm the chemical
structure.

o Sample Preparation: A few milligrams of the compound are dissolved in a deuterated
solvent (e.g., CDCls, DMSO-ds).
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o Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is
recommended for optimal resolution.

e Infrared (IR) Spectroscopy:

o IR spectroscopy can identify characteristic functional groups. Key vibrational bands to
expect include O-H stretching (around 3400 cm~1), C=0 stretching of the quinone (around
1650-1680 cm~1), C=C stretching of the aromatic rings, and C-F stretching.

o Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated
Total Reflectance (ATR) accessory.

o UV-Visible (UV-Vis) Spectroscopy:

o UV-Vis spectroscopy provides information about the electronic transitions within the
molecule. Anthraquinones typically exhibit characteristic absorption bands in the UV and
visible regions.

o Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent
(e.g., ethanol, chloroform) and its absorbance is measured over a range of wavelengths.

Solubility Determination

A common method involves preparing a saturated solution of the compound in a solvent of
interest at a specific temperature. The concentration of the dissolved compound is then
determined by a suitable analytical technique, such as UV-Vis spectroscopy or High-
Performance Liquid Chromatography (HPLC).

Potential Signaling Pathways and Biological Activity

While no specific signaling pathways have been elucidated for 1,4-Difluoro-5,8-
dihydroxyanthraquinone, the broader class of anthraquinones is known to interact with
various biological targets. Many anthraquinones exert their anticancer effects through
mechanisms such as:

o DNA Intercalation: The planar aromatic structure of the anthraquinone core allows it to insert
between the base pairs of DNA, disrupting DNA replication and transcription.
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o Topoisomerase Inhibition: Some anthraquinones are potent inhibitors of topoisomerase
enzymes, which are crucial for DNA topology and replication.

o Generation of Reactive Oxygen Species (ROS): The quinone moiety can undergo redox
cycling, leading to the production of ROS that can induce oxidative stress and apoptosis in
cancer cells.

The introduction of fluorine atoms can modulate these activities. Fluorine's high
electronegativity can alter the electronic distribution of the anthraquinone ring system,
potentially influencing its DNA binding affinity and redox potential.

Visualizations
General Synthesis Workflow

The synthesis of 1,4-Difluoro-5,8-dihydroxyanthraquinone is not commonly detailed.
However, a general synthetic approach for related compounds often involves the reaction of a
substituted phthalic anhydride with a hydroquinone derivative, followed by cyclization and
subsequent functional group modifications.

Substituted Phthalic Anhydride

\—V Cyclization Reaction ¥ Intermediate Product

I

1,4-Difluoro-5,8-dihydroxyanthraquinone

Hydroquinone Derivative

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of anthraquinone derivatives.

Potential Mechanism of Action

This diagram illustrates a hypothetical signaling pathway for the anticancer activity of an
anthraquinone derivative, which could be applicable to 1,4-Difluoro-5,8-
dihydroxyanthraquinone.
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Caption: Potential mechanisms of anticancer activity for an anthraquinone derivative.

Conclusion

1,4-Difluoro-5,8-dihydroxyanthraquinone remains a compound with a largely
uncharacterized physicochemical profile. The data presented in this guide, compiled from
available databases and literature on related compounds, serves as a starting point for
researchers. Further experimental investigation is crucial to fully elucidate its properties and to
explore its potential as a therapeutic agent. The provided general experimental protocols offer
a framework for such characterization studies. The insights into the potential biological
activities of fluorinated anthraquinones underscore the importance of continued research in this
area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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